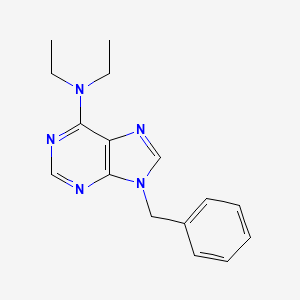

9-Benzyl-N,N-diethyl-9H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64456-05-9 |

|---|---|

Molecular Formula |

C16H19N5 |

Molecular Weight |

281.36 g/mol |

IUPAC Name |

9-benzyl-N,N-diethylpurin-6-amine |

InChI |

InChI=1S/C16H19N5/c1-3-20(4-2)15-14-16(18-11-17-15)21(12-19-14)10-13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3 |

InChI Key |

PVFCKJFBWMIWEE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3 |

Origin of Product |

United States |

Contextualizing 9 Benzyl N,n Diethyl 9h Purin 6 Amine Within Contemporary Medicinal Chemistry Research

The Broader Significance of Purine (B94841) Derivatives in Pharmaceutical Discovery and Development

Purine derivatives represent a privileged class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities that have been successfully harnessed for therapeutic purposes. nih.goveurekaselect.com Their structural resemblance to endogenous purines, adenine and guanine, allows them to interact with a multitude of biological targets, including enzymes and receptors that are crucial for cellular function and signaling. This molecular mimicry is the cornerstone of their pharmacological effects, which span from anticancer and antiviral to anti-inflammatory and immunosuppressive actions. nih.govwikipedia.org

One of the most significant areas of application for purine analogs is in cancer chemotherapy . By interfering with DNA replication and other metabolic processes essential for rapidly dividing cells, purine antimetabolites have become mainstays in the treatment of various malignancies. wikipedia.org For instance, thiopurines like thioguanine are utilized in the management of acute leukemias. wikipedia.org Fludarabine, a nucleotide analogue, is effective against chronic lymphocytic leukemia by inhibiting multiple enzymes involved in DNA synthesis. wikipedia.org The mechanism of action for many of these anticancer agents involves their conversion into fraudulent nucleotides, which are then incorporated into DNA or RNA, leading to chain termination and cell death. Others act by inhibiting key enzymes in the purine biosynthesis pathway. wikipedia.org

In the realm of antiviral therapy , purine nucleoside analogs have revolutionized the treatment of viral infections. Acyclovir and its derivatives are prominent examples, exhibiting potent activity against herpes simplex virus. nih.gov These compounds are selectively activated by viral kinases, leading to the inhibition of viral DNA polymerase and termination of the growing DNA chain. nih.gov This targeted activation mechanism minimizes toxicity to host cells, a hallmark of successful antiviral drug design.

Furthermore, purine derivatives have demonstrated significant potential as kinase inhibitors . Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The purine scaffold has been extensively explored for the development of kinase inhibitors, with numerous compounds showing potent and selective activity against specific kinases. tandfonline.com

The therapeutic utility of purine derivatives also extends to immunosuppression . Azathioprine, a prodrug of mercaptopurine, is widely used to prevent organ transplant rejection and to treat autoimmune diseases. wikipedia.org Its mechanism involves the inhibition of DNA synthesis, thereby preventing the clonal expansion of lymphocytes. wikipedia.org

The diverse pharmacological profiles of purine derivatives are a testament to their chemical tractability and their ability to interact with a wide array of biological targets. The continued exploration of this chemical space promises the development of new and improved therapies for a range of human diseases.

Historical Evolution of Research on Substituted Purines

The journey of substituted purines from fundamental chemical curiosities to indispensable therapeutic agents is a rich narrative of scientific discovery spanning over a century. The initial forays into purine chemistry in the late 19th and early 20th centuries laid the groundwork for understanding their structure and reactivity. However, it was the mid-20th century that witnessed the dawn of their therapeutic potential.

A pivotal moment in this history was the work of George Hitchings and Gertrude Elion, who, in the 1940s and 1950s, pioneered a rational approach to drug design by synthesizing and testing antimetabolites of nucleic acid precursors. Their research led to the development of the first clinically useful purine analog, 6-mercaptopurine (6-MP) , which demonstrated significant antineoplastic activity and remains a key drug in the treatment of acute leukemia. nih.gov This was followed by the synthesis of thioguanine and azathioprine , further solidifying the role of purine analogs in cancer chemotherapy and immunosuppression. wikipedia.orgnih.gov

The latter half of the 20th century saw an expansion of research into the antiviral properties of purine derivatives. The development of acyclovir in the 1970s was a landmark achievement, providing a highly selective and effective treatment for herpes virus infections. nih.gov This discovery spurred further research into nucleoside analogs, leading to the development of other important antiviral agents.

The elucidation of the role of purines in cellular signaling pathways opened up new avenues for drug discovery. The identification of purinergic receptors and the understanding of the function of protein kinases paved the way for the development of a new generation of purine derivatives targeting these key players in cell regulation.

The evolution of synthetic methodologies has also been a critical driver of progress in this field. The development of more efficient and versatile methods for the synthesis of substituted purines has enabled the creation of large libraries of compounds for high-throughput screening, accelerating the pace of drug discovery. unipr.it

Current Research Landscape and Unaddressed Questions Pertaining to 9-Benzyl-N,N-diethyl-9H-purin-6-amine

The N,N-diethylamino group at the 6-position and the benzyl (B1604629) group at the 9-position are key determinants of the potential biological activity of this molecule. Structure-activity relationship (SAR) studies of similar 6,9-disubstituted purines have provided valuable insights into how these substituents influence target binding and pharmacological effects. nih.govresearchgate.net For instance, the nature of the substituent at the 6-position can significantly impact the compound's ability to inhibit specific kinases or interact with other enzymes. The benzyl group at the 9-position often enhances the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties.

Based on the known activities of analogous compounds, several unaddressed questions and potential research directions for this compound can be postulated:

Kinase Inhibitory Profile: A primary area of investigation would be to screen this compound against a panel of protein kinases to determine its inhibitory profile. Given that many 6,9-disubstituted purines are kinase inhibitors, it is plausible that this compound could exhibit activity against specific kinases implicated in cancer or inflammatory diseases. Key questions would include its potency (IC50 values), selectivity against different kinases, and its mode of binding.

Antiproliferative Activity: Evaluating the compound's ability to inhibit the growth of various cancer cell lines would be a logical next step. Should it exhibit antiproliferative activity, further studies would be needed to elucidate its mechanism of action, such as its effects on the cell cycle and apoptosis.

Antiviral Potential: The structural similarity to other purine-based antiviral agents warrants an investigation into its activity against a range of viruses.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N,N-diethylamino and benzyl groups would be crucial to understand the SAR for this particular scaffold. For example, replacing the diethylamino group with other amines or altering the substitution pattern on the benzyl ring could lead to analogs with improved activity or selectivity.

The following interactive data tables, based on findings for structurally related compounds, illustrate the types of data that would be crucial in characterizing the biological profile of this compound.

Table 1: Kinase Inhibitory Activity of Representative 6,9-Disubstituted Purines

| Compound | Target Kinase | IC50 (µM) |

| Roscovitine | CDK2 | 0.2 |

| Olomoucine | CDK1 | 7 |

| Purvalanol A | CDK1 | 0.006 |

| GP-2-130 | GSK-3β | 0.023 |

This table presents hypothetical data for illustrative purposes, drawing on the known potencies of well-characterized purine kinase inhibitors.

Table 2: Antiproliferative Activity of Representative 6,9-Disubstituted Purines

| Compound | Cell Line | GI50 (µM) |

| 6-DMAP | HeLa | 15 |

| Bohemine | A549 | 2.5 |

| C2-Indolyl-Roscovitine | HCT116 | 0.1 |

| Olomoucine II | MCF-7 | 1.1 |

This table presents hypothetical data for illustrative purposes, based on the known antiproliferative activities of various purine derivatives.

Synthetic Methodologies and Chemical Modifications of 9 Benzyl N,n Diethyl 9h Purin 6 Amine

Strategies for the Synthesis of 9-Substituted Purine (B94841) Scaffolds

The construction of 9-substituted purine scaffolds is a cornerstone of purine chemistry. Two primary strategies are generally employed: the construction of the purine ring system from acyclic or heterocyclic precursors, and the direct functionalization of a pre-formed purine ring.

The de novo synthesis of the purine ring often involves the stepwise construction of the imidazole (B134444) and pyrimidine (B1678525) rings. One common approach begins with a substituted imidazole precursor, which is then cyclized to form the purine core. For instance, 5-amino-1-substituted-1H-imidazole-4-carbonitriles can be cyclized with reagents like triethyl orthoformate and subsequently treated with an amine source to yield 9-substituted adenines. This method allows for the introduction of the N9-substituent at an early stage of the synthesis.

Alternatively, and more commonly for the synthesis of analogs like 9-Benzyl-N,N-diethyl-9H-purin-6-amine, is the direct alkylation of a purine derivative. This approach typically involves the reaction of a purine, such as 6-chloropurine (B14466), with an alkylating agent. The regioselectivity of this alkylation, particularly the preference for substitution at the N9 position over the N7 position, is a critical consideration and is influenced by several factors, including the nature of the substituent at the C6 position, the alkylating agent, the base, and the solvent used. Microwave-assisted reactions have been shown to improve both the reaction times and the regioselectivity for N9-alkylation.

Specific Synthetic Pathways Employed for this compound and its Precursors

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 6-chloropurine.

Step 1: Synthesis of 9-Benzyl-6-chloro-9H-purine

The first step involves the regioselective benzylation of 6-chloropurine at the N9 position. This is a crucial step that dictates the final substitution pattern of the target molecule. The reaction is generally carried out by treating 6-chloropurine with benzyl (B1604629) bromide in the presence of a base. A variety of bases can be employed, with potassium carbonate being a common choice. The reaction is typically performed in an aprotic polar solvent such as dimethylformamide (DMF). The N9-benzylation is generally favored over N7-benzylation, a topic that will be discussed in more detail in section 2.4.

Step 2: Synthesis of this compound

The second step is a nucleophilic aromatic substitution reaction where the chloro group at the C6 position of 9-benzyl-6-chloropurine is displaced by diethylamine. This reaction is typically carried out by heating 9-benzyl-6-chloropurine with an excess of diethylamine, which can also serve as the base to neutralize the hydrochloric acid formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (B128534) can be added. The reaction is often performed in a solvent such as ethanol (B145695) or isopropanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by removing the solvent and purifying the residue by column chromatography or recrystallization. A similar procedure has been reported for the synthesis of N-Benzyl-9-isopropyl-9H-purin-6-amine, where 6-chloro-9-isopropyl-9H-purine was reacted with benzylamine (B48309) in a mixture of DMSO and triethylamine at 90 °C. nih.gov

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 6-Chloropurine, Benzyl bromide | K₂CO₃, DMF | 9-Benzyl-6-chloro-9H-purine |

| 2 | 9-Benzyl-6-chloro-9H-purine, Diethylamine | Heat, Ethanol (or other suitable solvent) | This compound |

Advanced Derivatization Techniques for Generating Analogs of this compound

The this compound scaffold offers several positions for further chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. The most accessible positions for derivatization are the C2 and C8 positions of the purine ring, as well as the phenyl ring of the benzyl group.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to introduce a wide variety of substituents onto the purine core. To utilize these methods, the purine scaffold must first be halogenated, typically at the C2 or C8 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated purine with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl groups at the C2 or C8 position.

Sonogashira Coupling: This reaction couples a halogenated purine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is used to introduce alkynyl moieties, which can serve as versatile handles for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling a halogenated purine with an amine in the presence of a palladium catalyst. This allows for the introduction of diverse amino substituents at the C2 or C8 positions.

C-H Activation/Functionalization:

More recently, direct C-H activation has emerged as a more atom-economical approach to purine derivatization, avoiding the need for pre-functionalization with a halogen.

Direct C-H Arylation: Palladium-catalyzed direct arylation of the C8-H bond of purines with aryl halides has been reported. This method offers a more direct route to C8-arylpurine derivatives.

Radical-Mediated C-H Functionalization: Various radical-mediated reactions can be used to introduce alkyl and other groups at the C2 and C6 positions of the purine ring.

The following table summarizes some of the advanced derivatization techniques applicable to the this compound scaffold:

| Position of Derivatization | Reaction Type | Potential Substituents Introduced |

| C2, C8 | Suzuki-Miyaura Coupling | Aryl, Heteroaryl |

| C2, C8 | Sonogashira Coupling | Alkynyl |

| C2, C8 | Buchwald-Hartwig Amination | Primary and secondary amines |

| C8 | Direct C-H Arylation | Aryl |

| C2, C6 | Radical-mediated C-H Functionalization | Alkyl, Acyl |

Regioselective Synthesis Considerations in the Preparation of Purine Analogs

As mentioned earlier, the regioselectivity of the N-alkylation of purines is a critical factor in the synthesis of 9-substituted analogs. The purine ring has two potentially nucleophilic nitrogen atoms in the imidazole ring, N7 and N9. The outcome of the alkylation reaction is influenced by a combination of electronic, steric, and reaction condition factors.

In the case of 6-chloropurine, N9-alkylation is generally the major product. The electron-withdrawing nature of the chlorine atom at the C6 position is thought to decrease the electron density at the adjacent N7 position, thereby favoring attack at the more distant N9 position.

The choice of the alkylating agent, base, and solvent also plays a significant role. For the synthesis of 9-benzyl-6-chloropurine, the use of benzyl bromide, a reactive alkylating agent, in combination with a base like potassium carbonate in DMF, consistently yields the N9-isomer as the major product. It has been observed that for some purine derivatives, the use of microwave irradiation can enhance the regioselectivity for N9-alkylation and significantly reduce reaction times. rsc.org

While N9-alkylation is generally favored for 6-substituted purines, the formation of the N7-isomer as a minor product can occur. Careful control of reaction conditions and purification of the product are therefore essential to obtain the desired regiochemically pure 9-substituted purine intermediate. In some cases, steric hindrance at the N7 position, for example by a bulky substituent at the C8 position, can be used to direct alkylation exclusively to the N9 position. nih.govresearchgate.net

Molecular Target Identification and Ligand Receptor Interactions of 9 Benzyl N,n Diethyl 9h Purin 6 Amine

Investigation of Purinergic Receptor Subtypes as Primary Molecular Targets of 9-Benzyl-N,N-diethyl-9H-purin-6-amine

Purinergic receptors, broadly classified into adenosine (B11128) receptors (P1) and P2 receptors (P2X and P2Y), are the anticipated primary molecular targets for purine (B94841) analogs like this compound due to structural similarities with the endogenous ligand adenosine.

Analysis of Adenosine Receptor (A1, A2A, A2B, A3) Interactions

Direct experimental data detailing the interaction of this compound with adenosine receptor subtypes is currently unavailable. However, structure-activity relationship (SAR) studies on related 6,9-disubstituted purines offer some predictive insights. The nature of the substituents at the N6 and N9 positions of the purine core is a critical determinant of affinity and selectivity for adenosine receptor subtypes.

For instance, bulky substituents at the N6 position can significantly influence binding, while modifications at the N9 position often modulate subtype selectivity. The presence of a benzyl (B1604629) group at the N9 position and a diethylamino group at the N6 position in the subject compound suggests potential interactions, but without empirical data, any prediction of agonist or antagonist activity or receptor subtype preference (A1, A2A, A2B, or A3) would be purely speculative.

Exploration of P2X Receptor Family Interactions

There is no published research that investigates the interaction between this compound and the ionotropic P2X receptor family. These receptors are ligand-gated ion channels activated by extracellular ATP, and their pharmacology is distinct from that of adenosine receptors. The structural requirements for ligand binding to P2X receptors are generally different from those for adenosine receptors, making it difficult to infer any potential interaction without specific experimental validation.

Characterization of P2Y Receptor Family Interactions

Similar to the P2X family, there is a lack of scientific literature describing the characterization of interactions between this compound and the metabotropic P2Y receptor family. P2Y receptors are G protein-coupled receptors (GPCRs) activated by a range of nucleotides including ATP, ADP, UTP, UDP, and UDP-glucose. The structural diversity of ligands for the various P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) makes it challenging to predict the activity of this compound at these targets without dedicated screening and functional assays.

Elucidation of Binding Affinity and Selectivity Profiles for this compound

A critical aspect of characterizing a novel compound is determining its binding affinity (often expressed as Ki or IC50 values) and selectivity for its molecular targets. Unfortunately, no such data has been reported for this compound across any of the purinergic receptor subtypes.

To illustrate the type of data that is currently missing, a hypothetical data table is presented below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. A1 |

| Adenosine A1 | Data Not Available | - |

| Adenosine A2A | Data Not Available | Data Not Available |

| Adenosine A2B | Data Not Available | Data Not Available |

| Adenosine A3 | Data Not Available | Data Not Available |

| P2X Subtypes | Data Not Available | Data Not Available |

| P2Y Subtypes | Data Not Available | Data Not Available |

| This table is for illustrative purposes only and does not represent actual experimental data. |

Computational Approaches to Ligand-Target Complex Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. These studies can provide valuable insights into the binding mode and potential interactions, guiding further drug development. However, a search of the scientific literature did not reveal any molecular docking studies specifically performed for this compound with any purinergic receptor. Such studies would be instrumental in hypothesizing key interactions between the benzyl and diethylamino groups of the ligand and the amino acid residues within the binding pockets of the adenosine, P2X, or P2Y receptors.

Downstream Cellular Signaling Pathway Modulation by this compound

The interaction of a ligand with a receptor typically triggers a cascade of intracellular signaling events. For purinergic receptors, these can include changes in cyclic AMP (cAMP) levels, intracellular calcium concentration, and the activation of various protein kinases. As there is no information on the primary molecular targets of this compound, it is not possible to detail its effects on any downstream cellular signaling pathways.

Should the compound be found to interact with adenosine receptors, for example, its effects would depend on the receptor subtype and whether it acts as an agonist or antagonist. Activation of A1 and A3 receptors typically leads to a decrease in cAMP, whereas activation of A2A and A2B receptors results in an increase in cAMP. Interactions with P2Y receptors can lead to the activation of phospholipase C and subsequent increases in intracellular calcium, while P2X receptor activation directly gates ion flux. Without foundational binding and functional data, any discussion of signaling modulation by this compound remains speculative.

Preclinical Pharmacological Investigations and Biological Activities of 9 Benzyl N,n Diethyl 9h Purin 6 Amine

In Vitro Cellular Assays for Functional Characterization of 9-Benzyl-N,N-diethyl-9H-purin-6-amine

Receptor Binding and Competition Assays

No specific receptor binding or competition assay data for this compound has been published. Studies on analogous 9-benzylpurine compounds have indicated potential interactions with receptors such as the benzodiazepine (B76468) receptor, but direct binding affinities and competition profiles for this compound are not documented. nih.gov

Second Messenger Accumulation Studies (e.g., cAMP)

There is no available data from studies investigating the effect of this compound on the accumulation of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). Such studies are crucial for determining if a compound acts as an agonist or antagonist at G-protein coupled receptors that modulate adenylyl cyclase activity.

Intracellular Calcium Mobilization Studies

Specific data from intracellular calcium mobilization studies for this compound are not found in the reviewed literature. Calcium flux assays are commonly used to screen for activity at Gq-coupled receptors, which are a subset of purinergic receptors. drugtargetreview.com

Cell Proliferation and Viability Assays in Relevant Cell Lines

While purine (B94841) analogs are known to possess cytotoxic and antitumor activities, specific data from cell proliferation and viability assays for this compound against any particular cell line is not available. nih.gov Research on other substituted purine derivatives has shown effects on various cancer cell lines, but these findings cannot be directly extrapolated to the specific compound .

Enzyme Activity Modulation Assays (if applicable to purine metabolism)

There is no published information regarding the modulation of enzyme activity related to purine metabolism by this compound. Such assays would be important to understand if the compound interferes with the synthesis or degradation of purine nucleotides.

In Vivo Animal Models for Efficacy Studies of this compound

A thorough search of the scientific literature did not yield any studies on the in vivo efficacy of this compound in animal models. While purine derivatives are investigated in various animal models for a range of conditions, specific data for this compound is absent from the public record.

Neuropharmacological Models (e.g., pain, neuroprotection)

Research into 9-benzyl purine derivatives has revealed potential neuropharmacological activities, particularly in the realm of anticonvulsant effects. A study on 6-(alkylamino)-9-benzyl-9H-purines demonstrated potent activity against maximal electroshock-induced seizures (MES) in rats. nih.gov This suggests that the 9-benzylpurine scaffold could be a promising starting point for the development of novel anticonvulsant agents. The potent activity was noted in compounds with a benzyl (B1604629) substituent at the 9-position of 6-(methylamino)- or 6-(dimethylamino)purine. nih.gov

Table 1: Anticonvulsant Activity of 6-(Alkylamino)-9-benzyl-9H-purines in Rats

| Compound Type | Pharmacological Model | Observed Effect | Reference |

|---|---|---|---|

| 6-(Methylamino)-9-benzyl-purine | Maximal Electroshock-Induced Seizures (MES) | Potent anticonvulsant activity | nih.gov |

| 6-(Dimethylamino)-9-benzyl-purine | Maximal Electroshock-Induced Seizures (MES) | Potent anticonvulsant activity | nih.gov |

Inflammation and Immune Response Models

The anti-inflammatory potential of purine derivatives has been an area of active research. While direct studies on this compound are not available, investigations into related structures provide valuable insights. For instance, a series of 9-cinnamyl-9H-purine derivatives were synthesized and shown to possess anti-inflammatory effects. nih.gov One of the most potent compounds from this series significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages and reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.gov The mechanism of action for these compounds was linked to the disruption of the TLR4-MyD88 protein interaction, leading to the suppression of the NF-κB signaling pathway. nih.gov

Furthermore, a study on 8-benzylaminoxanthines, which share the purine core and a benzylamino functional group, demonstrated anti-inflammatory activity. nih.gov Certain compounds in this series were identified as potent antagonists of the adenosine A2A receptor, a key target in inflammatory pathways. nih.govmdpi.com

Table 2: Anti-inflammatory Activity of Related Purine Derivatives

| Compound Class | Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| 9-Cinnamyl-9H-purine derivatives | LPS-induced macrophages; Atopic dermatitis mouse model | Inhibited NO production; Reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β); Reduced ear edema and inflammation. | Inhibition of TLR4/MyD88/NF-κB pathway. | nih.gov |

| 8-Benzylaminoxanthines | In vitro and in vivo inflammation models | Identified as potent anti-inflammatory derivatives. | Antagonism of adenosine A2A and dual A1/A2A receptors. | nih.govmdpi.com |

Cardiovascular System Models

The influence of purine derivatives on the cardiovascular system is well-documented, primarily through their interaction with adenosine receptors and phosphodiesterases (PDEs), which play crucial roles in cardiovascular function. wikipedia.org While specific data on this compound is lacking, studies on related 9-benzyladenines have shown them to be potent and selective inhibitors of cAMP phosphodiesterase. nih.gov Inhibition of PDEs can lead to vasodilation and other cardiovascular effects. The structure-activity relationship of these compounds indicated that the 9-benzyl substituent is a key feature for this activity. nih.gov

Oncological Models (if mechanistic links are established)

A significant body of research points to the anticancer potential of 9-benzyl purine derivatives. Various substituted 9-benzylpurines have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines.

For example, a series of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purine derivatives were tested against the human breast cancer cell line MCF-7. nih.gov The most active compound, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine, exhibited a low micromolar IC50 value and induced a significant increase in apoptotic cells. nih.gov The mechanism was associated with the induction of G2/M cell cycle arrest and apoptosis, linked to increased phosphorylation of eIF2α. nih.gov

Another study focused on 2,9-disubstituted-6-morpholino purine derivatives, which were investigated as inhibitors of PI3K isoforms, known to be involved in cancer progression. mdpi.com Furthermore, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs, which share the core purine structure, were found to be potent anticancer agents, inducing apoptosis via inhibition of Src in hepatocellular carcinoma cells. nih.gov

Table 3: Anticancer Activity of 9-Substituted Purine Derivatives

| Compound Class | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast Cancer) | 2.75 ± 0.02 μM | Induction of G2/M cell cycle arrest and apoptosis; Increased phosphorylation of eIF2α. | nih.gov |

| 2,9-Disubstituted-6-morpholino purine derivatives | Various | Not specified | Inhibition of PI3K isoforms. | mdpi.com |

| 6-Substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs | Hepatocellular carcinoma cells | < 5 μM for most potent compounds | Induction of apoptosis via Src inhibition. | nih.gov |

Characterization of Agonist, Antagonist, or Modulatory Properties of this compound at its Targets

Direct characterization of the agonist, antagonist, or modulatory properties of this compound at specific biological targets is not extensively reported. However, based on the activities of structurally related compounds, it is plausible that this compound interacts with adenosine receptors and/or phosphodiesterases.

The general structure of this compound, with its purine core, is similar to that of adenosine, the endogenous ligand for adenosine receptors (A1, A2A, A2B, and A3). wikipedia.org Modifications at the N6 and N9 positions of the purine ring are known to significantly influence the affinity and selectivity for these receptor subtypes. nih.govnih.gov For instance, N6-benzyladenosine derivatives have been studied for their selectivity towards A3 adenosine receptors. nih.gov Furthermore, 8-benzylaminoxanthines have been identified as potent antagonists of A2A and dual A1/A2A receptors. nih.govmdpi.com

Additionally, as mentioned earlier, 9-benzyladenines have been characterized as potent and selective inhibitors of cAMP phosphodiesterase. nih.gov The diethylamino group at the 6-position of this compound may also play a role in its target interaction and selectivity profile.

Exploration of Unconventional Biological Targets and Novel Mechanisms of Action for this compound

The exploration of unconventional biological targets for this compound is an area that warrants further investigation. While the primary focus for many purine derivatives has been on traditional targets like adenosine receptors and PDEs, some studies on related compounds hint at other possibilities.

For example, the antirhinovirus activity of 9-benzyl-6-(dimethylamino)-9H-purines suggests a potential interaction with viral proteins or host factors involved in viral replication. nih.gov The structure-activity relationship study of these compounds indicated that a C-2 lipophilic, electron-withdrawing substituent on the purine ring enhanced antiviral activity. nih.gov

In the context of oncology, the inhibition of kinases such as Src and PI3K by purine derivatives points towards a broader range of intracellular targets beyond cell surface receptors. mdpi.comnih.gov The induction of apoptosis through the phosphorylation of eIF2α by a 9-benzyl purine derivative also suggests a novel mechanism of action in cancer cells. nih.gov

Further research, including high-throughput screening and mechanism-of-action studies, would be necessary to identify any unconventional biological targets and novel mechanisms of action for this compound.

Theoretical and Computational Approaches in the Study of 9 Benzyl N,n Diethyl 9h Purin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure, reactivity, and spectroscopic properties of 9-Benzyl-N,N-diethyl-9H-purin-6-amine. By solving approximations of the Schrödinger equation, researchers can determine various molecular descriptors.

Key applications for this compound include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. This is crucial as the geometry dictates how the molecule will interact with biological receptors.

Electronic Properties: Calculating properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP, for instance, can identify regions of the molecule that are electron-rich or electron-poor, which are key to understanding non-covalent interactions with protein targets.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Spectroscopic Properties: Predicting spectroscopic data such as NMR and IR spectra, which can aid in the experimental characterization of the compound.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.8 D | Provides insight into the molecule's polarity and solubility. |

Molecular Dynamics Simulations for Compound-Protein Interaction Analysis

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of how this compound might interact with a biological target, such as a protein receptor or enzyme, over time. nih.gov These simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the compound-protein complex and the nature of the binding interactions. nih.gov

Key insights from MD simulations would include:

Binding Pose Stability: Assessing whether the initial predicted binding orientation of the compound within the protein's active site is stable over the simulation time.

Interaction Analysis: Identifying key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the compound. This is crucial for understanding the basis of molecular recognition.

Conformational Changes: Observing any changes in the protein's or the compound's conformation upon binding.

Binding Free Energy Calculations: Estimating the strength of the interaction between the compound and the protein, which can help in ranking the affinity of different analogs.

| Simulation Parameter | Observation | Implication |

|---|---|---|

| RMSD of Ligand | Stable at 1.5 Å after 10 ns | The compound remains in a stable binding pose. |

| Key Interacting Residues | Lys78, Phe120, Asp180 | Identifies potential "hotspots" for drug design. |

| Number of Hydrogen Bonds | Average of 2.5 | Indicates a significant contribution of hydrogen bonding to binding affinity. |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Suggests a favorable binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR model could be developed using a dataset of its analogs with known activities against a specific biological target.

The process typically involves:

Data Collection: Gathering a set of purine (B94841) analogs with experimentally determined biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, which can be constitutional, topological, geometrical, or electronic.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

| Analog | Modification | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | Parent Compound | 3.5 | 322.4 g/mol | 5.2 |

| 2 | -Cl on Benzyl (B1604629) Ring | 4.0 | 356.8 g/mol | 2.8 |

| 3 | -OCH3 on Benzyl Ring | 3.3 | 352.4 g/mol | 7.1 |

| 4 | N,N-dimethyl instead of N,N-diethyl | 3.0 | 294.4 g/mol | 9.5 |

Bioinformatics and Cheminformatics Analysis of Related Purine Compounds

Bioinformatics and cheminformatics tools are essential for analyzing large datasets of chemical and biological information, providing a broader context for the study of this compound. mdpi.com These approaches can help in identifying potential biological targets, understanding the compound's place in the chemical space, and designing novel derivatives.

Key applications include:

Target Identification: Searching biological databases for proteins that are known to bind to purine-like scaffolds. This can suggest potential therapeutic applications for this compound.

Similarity Searching: Using the structure of this compound as a query to search chemical databases for compounds with similar structures and known biological activities. This can provide clues about its potential pharmacology.

Scaffold Hopping: Identifying alternative core structures (scaffolds) that could mimic the biological activity of the purine ring in this compound while potentially offering improved properties.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for early-stage drug discovery. mdpi.com

The integration of these computational approaches provides a comprehensive framework for investigating the properties and potential applications of this compound, guiding further experimental studies in a more efficient and targeted manner.

Future Directions and Therapeutic Perspectives for 9 Benzyl N,n Diethyl 9h Purin 6 Amine Research

Comprehensive Elucidation of the Full Spectrum of Purinergic Receptor Modulatory Potential

A critical next step in the investigation of 9-Benzyl-N,N-diethyl-9H-purin-6-amine is to comprehensively map its interaction profile across the entire family of purinergic receptors. This family is broadly divided into P1 receptors (A1, A2A, A2B, A3), which are activated by adenosine (B11128), and P2 receptors, which are activated by nucleotides like ATP and ADP and are further subdivided into P2X ligand-gated ion channels (P2X1-7) and P2Y G-protein coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14). nih.govoncohemakey.com

Currently, the specific activity of this compound at these diverse receptor subtypes is not well-defined. Future research must employ a battery of in vitro binding and functional assays to determine its agonist or antagonist activity, potency (IC50/EC50 values), and selectivity. Based on studies of structurally related N6,9-disubstituted adenines, it is plausible that this compound may exhibit antagonist activity, particularly at A1 adenosine receptors. ptglab.com However, the influence of the N,N-diethyl group at the N6 position and the benzyl (B1604629) group at the N9 position on interactions with other receptors, especially the various P2Y and P2X subtypes, remains to be elucidated. A systematic screening campaign is essential to uncover both primary targets and potential off-target effects, which is crucial for predicting its therapeutic window and potential side effects.

Table 1: Proposed Screening Panel for this compound

| Receptor Family | Subtypes to be Screened | Potential Activity Based on Scaffold |

|---|---|---|

| P1 Receptors | A1, A2A, A2B, A3 | Potential A1 antagonist |

| P2Y Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 | Unknown; potential for novel modulatory activity |

| P2X Receptors | P2X1, P2X2, P2X3, P2X4, P2X5, P2X6, P2X7 | Unknown; potential for novel modulatory activity |

Design and Synthesis of Highly Selective and Potent Analogs of this compound

Following the comprehensive characterization of its receptor profile, the rational design and synthesis of analogs will be a key research direction. The goal is to improve upon the parent molecule's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related purine-scaffold compounds provide a roadmap for this endeavor. nih.gov

Key areas for chemical modification include:

N9-Benzyl Group: Modifications to the benzyl ring, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para), could significantly influence receptor affinity and selectivity. nih.gov

N6-Diethylamino Group: The N,N-diethyl moiety can be replaced with other alkyl or cyclic amines to explore the steric and electronic requirements of the N6-binding pocket on target receptors.

Purine (B94841) Core: Substitutions on the purine ring itself, for instance at the C2 or C8 positions, can modulate the electronic properties of the molecule and introduce new interaction points with the receptor. nih.gov

Computational methods, such as pharmacophore modeling and molecular docking, will be invaluable in guiding the design of these new analogs. mdpi.comnih.gov By modeling the interaction of this compound and its proposed analogs with crystal structures or homology models of target purinergic receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. mdpi.com

Table 2: Proposed Structural Modifications for Analog Development

| Modification Site | Proposed Substituents | Rationale |

|---|---|---|

| N9-Benzyl Ring | -F, -Cl, -Br, -CH3, -OCH3 | Modulate hydrophobicity and electronic interactions. |

| N6-Amino Group | Cyclopentyl, Piperidinyl, Morpholinyl | Alter steric bulk and hydrogen bonding capacity. |

| Purine C2 Position | -Cl, -CF3 | Enhance potency and selectivity. |

| Purine C8 Position | Arylthio, Benzyl | Introduce new vectors for receptor interaction. nih.gov |

Investigation of Combinatorial Approaches with Existing Therapeutic Modalities

Purinergic signaling is deeply implicated in the pathophysiology of numerous diseases, including cancer and inflammatory disorders. nih.govfrontiersin.org A promising future direction is to investigate this compound or its optimized analogs in combination with existing therapies to achieve synergistic effects.

In oncology, the tumor microenvironment is characterized by high levels of extracellular adenosine, which suppresses the anti-tumor immune response primarily through the A2A receptor. ptglab.comrsc.org An antagonist of adenosine receptors could therefore enhance the efficacy of immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 antibodies). nih.govmdpi.com If this compound or its analogs are found to be potent adenosine receptor antagonists, they could be tested in combination with checkpoint inhibitors to restore T-cell function and improve tumor rejection. rsc.org Furthermore, some chemotherapeutic agents induce the release of ATP from dying tumor cells, which can act as an immunogenic signal; modulating P2 receptors in this context could further amplify the therapeutic effect. nih.gov

In inflammatory diseases, where purinergic signaling can both promote and resolve inflammation, combining a purinergic modulator with standard anti-inflammatory drugs could allow for lower doses of each agent, potentially reducing side effects. frontiersin.org

| Neuropathic Pain | Gabapentinoids | Modulation of purinergic signaling in glial cells and neurons to reduce central sensitization. |

Advancements in Preclinical Research Paradigms and Development of Predictive Model Systems

To accurately assess the therapeutic potential and translate findings to the clinic, it is imperative to move beyond simple in vitro assays and utilize advanced preclinical models.

Disease-Relevant Cell-Based Assays: Developing cell-based assays that better mimic the disease state is crucial. This includes co-culture systems, such as neuron-glia cultures for neuroinflammation models or cancer-immune cell co-cultures to study immunomodulatory effects. criver.com Using primary human cells from healthy donors and patients can provide more clinically relevant data compared to immortalized cell lines. criver.com

Humanized Animal Models: Standard animal models often have differences in purinergic receptor pharmacology compared to humans. The development and use of knockout mice for specific purinergic receptors can help confirm the on-target effects of a compound. nih.gov Furthermore, transgenic mice expressing humanized purinergic receptors can provide more predictive data on efficacy and potential toxicities. mdpi.com

Organoid Models: Patient-derived organoids are three-dimensional, self-organizing structures that recapitulate the architecture and function of the original tissue. nih.govyoutube.com Establishing organoid models of tumors or inflamed tissues would provide a powerful platform to test the efficacy of this compound and its analogs in a more physiologically relevant context. researchgate.net These models are particularly valuable for personalized medicine approaches, as they can predict a patient's response to a specific drug. youtube.com The integration of immune cells into these organoid cultures will be a critical step to model the complex interplay of purinergic signaling in the tissue microenvironment. mdpi.com

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for novel treatments for a range of debilitating diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Benzyl-N,N-diethyl-9H-purin-6-amine, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves alkylation of purine precursors (e.g., 6-chloropurine) with benzyl halides and subsequent nucleophilic substitution with diethylamine. Key steps include:

- Alkylation : Reaction of 6-chloropurine with benzyl bromide in DMF under reflux (120°C, 12–24 hours) with K₂CO₃ as a base .

- Amine substitution : Use of excess diethylamine (3–5 equivalents) in anhydrous THF at 60°C for 6–8 hours .

- Optimization strategies :

- Monitor reaction progress via TLC or HPLC to minimize by-products.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Q. How can the structural integrity of this compound be confirmed, and what analytical techniques are most reliable?

- Key techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 5.5–5.7 ppm, diethyl groups at δ 1.1–1.3 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system, space group P2₁/c) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₈H₂₁N₅, [M+H]⁺ = 307.179) .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Stability profile :

- pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions via cleavage of the benzyl group or dealkylation .

- Thermal stability : Stable up to 150°C; decomposition observed at higher temperatures (TGA data) .

- Storage recommendations : Store at –20°C in anhydrous DMSO or under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How does this compound interact with biological targets such as kinases or nucleic acids?

- Mechanistic insights :

- Kinase inhibition : Competes with ATP binding in kinase active sites (e.g., IC₅₀ values in µM range for PI3K isoforms) .

- Nucleic acid binding : Intercalates into DNA/RNA via π-π stacking of the purine ring, validated via fluorescence quenching assays .

- Experimental approaches :

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD values).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How can contradictory data on the compound’s biological activity (e.g., anti-cancer vs. cytokinin effects) be reconciled?

- Resolution strategies :

- Dose-response studies : Test activity across concentrations (nM to mM) to identify biphasic effects.

- Cell-type specificity : Compare results in cancer cell lines (e.g., MCF-7) vs. plant models (e.g., Arabidopsis) .

Q. What computational methods are effective for modeling the tautomeric forms of this compound?

- In silico approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.